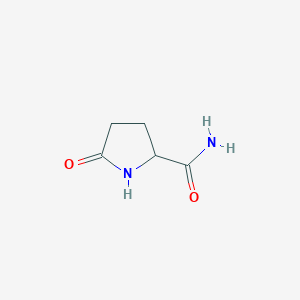

5-Oxopyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOIHPRRFBCVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277633 | |

| Record name | 5-oxopyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-52-8 | |

| Record name | 5626-52-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-oxopyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the biological significance of 5-Oxopyrrolidine-2-carboxamide?

An In-Depth Technical Guide to the Biological Significance of 5-Oxopyrrolidine-2-carboxamide (Pyroglutamic Acid)

Authored by: A Senior Application Scientist

Abstract

This compound, more commonly known as pyroglutamic acid or 5-oxoproline, is a fascinating and often underestimated endogenous metabolite. Far from being a mere metabolic curiosity, it sits at a crucial crossroads of amino acid metabolism, antioxidant defense, and protein function. This technical guide provides an in-depth exploration of the biological significance of pyroglutamic acid, designed for researchers, scientists, and professionals in drug development. We will traverse its core biochemical pathways, delve into its diverse physiological roles and pathological implications, and outline the methodologies essential for its accurate study. The narrative is constructed to not only present established facts but also to explain the causality behind its multifaceted biological impact.

Introduction: Defining a Key Metabolic Intermediate

This compound, or pyroglutamic acid (pGlu), is a cyclic amino acid derivative.[1] It is formed through the intramolecular cyclization of the N-terminal amino group of L-glutamic acid or L-glutamine, resulting in the formation of a stable five-membered lactam ring with the elimination of a water molecule. This cyclization can occur spontaneously or be catalyzed by enzymes known as glutaminyl cyclases.[1] While structurally simple, this modification has profound implications for its biological function and stability.

Pyroglutamic acid is a ubiquitous molecule found in organisms from bacteria to humans.[2] It exists both as a free metabolite and as a critical N-terminal residue in a variety of peptides and proteins, including hormones, antibodies, and enzymes.[2] Its presence in these different forms underpins its diverse and significant roles in cellular homeostasis and disease.

The Central Hub: Pyroglutamic Acid in the γ-Glutamyl Cycle

The most well-established role of pyroglutamic acid is as a key intermediate in the γ-glutamyl cycle, the primary pathway for the synthesis and recycling of glutathione (GSH).[3] Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a master antioxidant, crucial for detoxifying reactive oxygen species (ROS) and various xenobiotics.[4]

The γ-glutamyl cycle is a six-step enzymatic pathway. Pyroglutamic acid is formed from γ-glutamyl amino acid by the action of γ-glutamyl cyclotransferase.[1] It is then converted to glutamate by the ATP-dependent enzyme 5-oxoprolinase.[1] This glutamate can then be re-utilized for the synthesis of new glutathione.[3] Consequently, the level of pyroglutamic acid in biological fluids can serve as a valuable marker for glutathione turnover.[3]

Diverse Physiological Roles of Pyroglutamic Acid

Beyond its role in glutathione metabolism, pyroglutamic acid exhibits a range of other important physiological functions.

Neurobiology and Cognitive Function

Pyroglutamic acid is found in significant amounts in the brain and cerebrospinal fluid.[5] It is considered a neuroactive compound with potential roles in cognitive processes.[3] Some studies suggest it may act as a glutamate analog, potentially influencing glutamatergic neurotransmission.[1][6] It has been investigated for its potential to improve memory and learning capabilities.[2] Furthermore, it is a precursor for the synthesis of other neurotransmitters.[7]

Protein and Peptide Stability

The presence of a pyroglutamyl residue at the N-terminus of peptides and proteins is a common post-translational modification.[2] This cyclization of an N-terminal glutamine or glutamate residue renders the peptide or protein resistant to degradation by aminopeptidases, thereby increasing its stability and half-life.[2][7] This is particularly important for many peptide hormones and neuropeptides, where this modification is crucial for their biological activity.[2]

Skin Health

Pyroglutamic acid is a component of the skin's natural moisturizing factor (NMF), a collection of water-soluble compounds that help maintain skin hydration.[1] Its sodium salt, sodium PCA, is widely used in cosmetic and skincare products for its humectant properties, attracting and retaining moisture in the skin.[1]

Pathological Significance and Biomarker Potential

Disruptions in pyroglutamic acid metabolism are associated with several pathological conditions, making it a valuable diagnostic and prognostic biomarker.

5-Oxoprolinuria (Pyroglutamic Aciduria)

A significant accumulation of pyroglutamic acid in the blood and urine, a condition known as 5-oxoprolinuria or pyroglutamic aciduria, leads to high anion gap metabolic acidosis.[8] This can arise from:

-

Inherited Metabolic Disorders: Deficiencies in enzymes of the γ-glutamyl cycle, such as glutathione synthetase or 5-oxoprolinase deficiency, can cause a buildup of pyroglutamic acid.[3][8]

-

Acquired Conditions: More commonly, it is seen in clinical settings associated with glutathione depletion.[8] Chronic use of drugs like paracetamol (acetaminophen) can deplete glutathione stores, leading to an overproduction of pyroglutamic acid.[4][9] Other risk factors include malnutrition, sepsis, renal impairment, and the use of certain antibiotics like flucloxacillin.[8][10]

A Novel Biomarker in Disease

Emerging research has highlighted pyroglutamic acid as a potential biomarker for various diseases:

-

Nonalcoholic Steatohepatitis (NASH): Serum levels of pyroglutamate have been shown to distinguish NASH from simple steatosis, suggesting its potential as a non-invasive diagnostic marker.[11][12]

-

Systemic Lupus Erythematosus (SLE): Increased serum levels of L-pyroglutamic acid have been identified as a promising biomarker for SLE.[13]

-

Oxidative Stress: As a marker of glutathione turnover, elevated pyroglutamic acid can indicate increased oxidative stress, a hallmark of many chronic diseases like diabetes.[3]

Role in Neurodegenerative Diseases

Pyroglutamic acid-modified amyloid-β peptides have been found to be increased in the brains of individuals with Alzheimer's disease.[1] This modification is thought to enhance the aggregation and neurotoxicity of amyloid-β, contributing to the disease process.[1][2]

Pharmacological and Therapeutic Avenues

The unique properties of the this compound scaffold have made it a target for therapeutic development.

-

Nootropic Agent: L-pyroglutamic acid is available as a dietary supplement purported to have cognitive-enhancing (nootropic) effects.[1]

-

Antimicrobial and Anticancer Derivatives: The 5-oxopyrrolidine core structure is being explored as a scaffold for the synthesis of novel compounds with antimicrobial and anticancer activities.[14][15][16][17] These derivatives have shown promise against multidrug-resistant bacteria and various cancer cell lines in preclinical studies.[15][16]

Methodologies for the Study of Pyroglutamic Acid

The accurate detection and quantification of pyroglutamic acid in biological matrices are crucial for both research and clinical diagnostics. However, this presents analytical challenges.

Analytical Techniques

A variety of analytical methods are employed for the analysis of pyroglutamic acid.

| Method | Principle | Advantages | Disadvantages |

| Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-to-charge ratio detection. | High sensitivity and specificity. | Susceptible to in-source cyclization artifact.[7] |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides structural information, unambiguous identification.[18][19] | Lower sensitivity compared to MS. |

| ELISA | Uses specific antibodies for detection. | High throughput, suitable for large-scale studies.[18] | Availability of specific antibodies can be limited. |

Critical Experimental Consideration: The Artifact of In-Source Cyclization

A significant challenge in the analysis of pyroglutamic acid by electrospray ionization mass spectrometry (ESI-MS) is the in-source conversion of glutamine and, to a lesser extent, glutamic acid into pyroglutamic acid.[7] This artifact can lead to a substantial overestimation of endogenous pyroglutamic acid levels.

Mitigation Strategies:

-

Chromatographic Separation: Developing a robust liquid chromatography method that effectively separates pyroglutamic acid from glutamine and glutamic acid is paramount.[7]

-

Isotopic Internal Standards: The use of stable isotope-labeled internal standards for glutamine and glutamic acid can help correct for the in-source formation of pyroglutamic acid.[7]

-

Optimization of MS Parameters: Careful optimization of mass spectrometer settings, such as the fragmentor voltage, can minimize the extent of in-source cyclization.[7]

Conclusion and Future Perspectives

This compound is a metabolite of profound biological significance. Its central role in the γ-glutamyl cycle firmly establishes it as a key player in cellular antioxidant defense. The growing body of evidence supporting its involvement in neurotransmission, protein stability, and various pathological states underscores its importance in human health and disease. The challenges in its analytical measurement are being overcome with advanced methodologies, paving the way for its broader application as a clinical biomarker.

Future research should continue to explore the therapeutic potential of pyroglutamic acid derivatives, further elucidate its precise roles in neurodegenerative diseases, and validate its utility as a diagnostic and prognostic marker in a wider range of clinical conditions. A deeper understanding of this seemingly simple molecule will undoubtedly unlock new avenues for therapeutic intervention and disease management.

References

-

Rupa Health. (n.d.). Pyroglutamic Acid. Retrieved from [Link]

-

Wikipedia. (2023). Pyroglutamic acid. Retrieved from [Link]

-

Darnell, M. E., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (2023). Showing metabocard for Pyroglutamic acid (HMDB0000267). Retrieved from [Link]

-

Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: throwing light on a lightly studied metabolite. Current Science, 102(2), 288–297. Retrieved from [Link]

-

Krikštaponis, K., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Retrieved from [Link]

-

Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LITFL. (2020). Pyroglutamic Acidosis. Retrieved from [Link]

-

He, L., et al. (2016). Metabonomics screening of serum identifies pyroglutamate as a diagnostic biomarker for nonalcoholic steatohepatitis. Journal of Gastroenterology and Hepatology. Retrieved from [Link]

-

Busby, W. H., Jr, et al. (1987). An enzyme(s) that converts glutaminyl-peptides into pyroglutamyl-peptides. Presence in pituitary, brain, adrenal medulla, and lymphocytes. The Journal of Biological Chemistry. Retrieved from [Link]

-

Emmett, M. (2014). Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One an ATP-Depleting Futile Cycle and the Other a Useful Cycle. Clinical Journal of the American Society of Nephrology. Retrieved from [Link]

-

Bridges, R. J., et al. (1991). Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Fayers, T., & Au, M. (2023). Pyroglutamate acidosis 2023. A review of 100 cases. BJA Education. Retrieved from [Link]

-

Meseyton, L. J., & Udenigwe, C. C. (2019). Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]

-

Liu, D., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry. Retrieved from [Link]

-

Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Retrieved from [Link]

-

van der Sijs, H., et al. (2017). Severe metabolic acidosis induced by 5-oxoproline accumulation after paracetamol and flucloxacillin administration. De Intensivist. Retrieved from [Link]

-

Hinterholzer, A., et al. (2019). Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

-

Wu, T., et al. (2021). Metabolomic profiling reveals serum L-pyroglutamic acid as a potential diagnostic biomarker for systemic lupus erythematosus. Rheumatology. Retrieved from [Link]

-

Abraham, G. N., & Podell, D. N. (1981). Pyroglutamic acid. Non-metabolic formation, function in proteins and peptides, and characteristics of the enzymes effecting its removal. Molecular and Cellular Biochemistry. Retrieved from [Link]

-

Kalhan, S. C., et al. (2011). Metabonomics screening of serum identifies pyroglutamate as a diagnostic biomarker for nonalcoholic steatohepatitis. Journal of Hepatology. Retrieved from [Link]

-

PubChem. (n.d.). (S)-5-Oxopyrrolidine-2-carboxamide. Retrieved from [Link]

-

Chelius, D., et al. (2011). Determination of the origin of the N-terminal pyro-glutamate variation in monoclonal antibodies using model peptides. Analytical Biochemistry. Retrieved from [Link]

-

Kairytė, K., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. Retrieved from [Link]

-

Dana, C. M., et al. (2014). Pyroglutamate formation and its presence and function in fungal hydrolytic enzymes. Applied and Environmental Microbiology. Retrieved from [Link]

Sources

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 4. Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One an ATP-Depleting Futile Cycle and the Other a Useful Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Pyroglutamic acid (HMDB0000267) [hmdb.ca]

- 6. Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. litfl.com [litfl.com]

- 9. Pyroglutamate acidosis 2023. A review of 100 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. de-intensivist.nl [de-intensivist.nl]

- 11. Metabonomics screening of serum identifies pyroglutamate as a diagnostic biomarker for nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolomic profiling reveals serum L-pyroglutamic acid as a potential diagnostic biomarker for systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]

- 19. researchgate.net [researchgate.net]

Endogenous roles of 5-Oxopyrrolidine-2-carboxamide in metabolic pathways.

An In-depth Technical Guide to the Endogenous Roles of 5-Oxoproline (Pyroglutamic Acid) in Metabolic Pathways

Authored by: A Senior Application Scientist

Introduction: Defining the Molecule and Its Centrality in Metabolism

5-Oxopyrrolidine-2-carboxylic acid, commonly known as pyroglutamic acid or 5-oxoproline, is a unique and pivotal amino acid derivative.[1] It is formed when the free amino group of glutamic acid or glutamine cyclizes to create a lactam.[1][2] While structurally similar to 5-Oxopyrrolidine-2-carboxamide (also known as pyroglutamamide)[3][4], the vast majority of its recognized endogenous roles in metabolic pathways are associated with the carboxylic acid form. This guide will focus on the well-documented functions of 5-oxoproline as a critical intermediate in the γ-glutamyl cycle, a key pathway for the synthesis and degradation of glutathione (GSH).[5][6] Understanding the metabolism of 5-oxoproline is essential for researchers in cellular health, toxicology, and drug development, as its dysregulation is implicated in a range of pathological conditions.

The γ-Glutamyl Cycle: The Epicenter of 5-Oxoproline Metabolism

The γ-glutamyl cycle is a six-enzyme pathway responsible for the synthesis and recycling of glutathione, the body's master antioxidant.[6][7] 5-oxoproline is a key intermediate in this cycle.[5] Under normal physiological conditions, the cycle operates efficiently to maintain cellular redox balance and detoxify harmful substances without the accumulation of its intermediates.[5][8]

The key steps involving 5-oxoproline are:

-

Formation: γ-glutamyl cyclotransferase acts on γ-glutamyl amino acids (formed during the transport of amino acids into the cell) to release the amino acid and form 5-oxoproline.[1][9]

-

Conversion: The enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxoproline back into L-glutamate, which can then be used to resynthesize glutathione.[1][10] This step is crucial for completing the cycle and salvaging the glutamate moiety.

Glutathione itself acts as a feedback inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in its synthesis.[11][12] When glutathione levels are depleted, this feedback inhibition is lost, leading to an upregulation of the cycle and potentially increased production of 5-oxoproline.[9][13]

Caption: The γ-Glutamyl Cycle, highlighting the central role of 5-Oxoproline.

Physiological and Pathophysiological Roles

Beyond its role in the γ-glutamyl cycle, 5-oxoproline has several other physiological and pathophysiological implications.

Glutathione Turnover Marker

Urinary levels of 5-oxoproline serve as a direct marker for glutathione turnover.[5] Elevated levels can indicate an imbalance in sulfur amino acid metabolism or difficulties in maintaining adequate glutathione levels due to factors like oxidative stress, detoxification demands, or nutrient deficiencies.[5][6]

Neurological Functions

5-oxoproline is found in substantial amounts in brain tissue.[2] It may play a role in glutamate storage and can oppose the actions of glutamate.[1] Some studies suggest it has nootropic (cognitive-enhancing) effects, potentially by influencing key neurotransmitters like acetylcholine and GABA, and it readily crosses the blood-brain barrier.[14]

Pathophysiology: 5-Oxoprolinuria and Metabolic Acidosis

The accumulation of 5-oxoproline in the blood and its excretion in the urine is a condition known as 5-oxoprolinuria. This leads to high anion gap metabolic acidosis (HAGMA), a potentially life-threatening condition.[9][15]

Causes of 5-Oxoprolinuria:

-

Inborn Errors of Metabolism: Genetic deficiencies in the enzymes of the γ-glutamyl cycle, most notably glutathione synthetase deficiency, can cause severe, lifelong 5-oxoprolinuria.[16][17][18] This leads to decreased glutathione levels, resulting in symptoms like metabolic acidosis, hemolytic anemia, and progressive neurological damage from early in life.[17][18]

-

Acquired Conditions: More commonly, 5-oxoprolinuria is acquired. It is frequently associated with the chronic, therapeutic use of paracetamol (acetaminophen), especially in malnourished or critically ill patients.[7][11][15] Paracetamol depletes glutathione stores, leading to the overproduction of 5-oxoproline.[13][15] Other risk factors include sepsis, malnutrition, renal or hepatic impairment, and the use of certain drugs like flucloxacillin and vigabatrin.[9][19]

| Condition | Mechanism | Key Clinical Features |

| Glutathione Synthetase Deficiency | Inherited enzyme defect leading to decreased GSH synthesis and feedback inhibition loss. | Presents in neonates/infants; severe metabolic acidosis, hemolytic anemia, neurological symptoms.[17][18] |

| Acquired (e.g., Paracetamol-induced) | GSH depletion by drug metabolites (e.g., NAPQI) removes feedback inhibition of the γ-glutamyl cycle.[11][15] | Typically in chronically ill adults; high anion gap metabolic acidosis with therapeutic drug levels.[7][9] |

| 5-Oxoprolinase Deficiency | Inherited or acquired (e.g., flucloxacillin) inhibition of the enzyme that breaks down 5-oxoproline. | Accumulation of 5-oxoproline, leading to metabolic acidosis.[9][19] |

Experimental Protocols & Methodologies

Protocol 1: Quantification of 5-Oxoproline in Urine

Accurate diagnosis of 5-oxoprolinuria relies on the direct measurement of the metabolite in biological fluids.

Objective: To quantify 5-oxoproline levels in urine samples to diagnose metabolic disorders.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Thaw a frozen urine sample (typically 1 mL) at room temperature.

-

Centrifuge at 10,000 x g for 5 minutes to remove particulate matter.

-

Transfer a 100 µL aliquot of the supernatant to a new microcentrifuge tube.

-

Add an internal standard (e.g., a stable isotope-labeled 5-oxoproline) to correct for analytical variability.

-

Lyophilize the sample to complete dryness.

-

-

Derivatization:

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 70°C for 30 minutes to convert 5-oxoproline into its volatile trimethylsilyl (TMS) derivative.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analytes. A typical program might start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for both native and isotope-labeled 5-oxoproline-TMS.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the native 5-oxoproline to the internal standard.

-

Quantify the concentration using a standard curve prepared with known concentrations of 5-oxoproline.

-

Normalize the result to urinary creatinine concentration to account for variations in urine dilution (reported as mmol/mol creatinine).[19]

-

Causality Behind Experimental Choices:

-

Derivatization is essential because 5-oxoproline is not sufficiently volatile for GC analysis. Silylation with BSTFA is a robust and common method for derivatizing organic acids.

-

Internal Standard is critical for accurate quantification, as it corrects for sample loss during preparation and injection volume variability.

-

SIM Mode provides superior sensitivity compared to full-scan mode, which is necessary for detecting endogenous levels of metabolites and confirming clinically significant elevations.

Caption: Diagnostic workflow for a patient with suspected 5-Oxoprolinuria.

Therapeutic and Drug Development Perspectives

The central role of the γ-glutamyl cycle in cellular health makes its components potential targets for drug development.

-

Inhibitors of Metalloproteinases: Derivatives of 5-oxopyrrolidine have been explored as inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling in diseases like arthritis and cancer.[20]

-

Anticancer and Antimicrobial Agents: Novel synthetic derivatives of 5-oxopyrrolidine have shown promising anticancer activity against lung cancer cells and antimicrobial activity against multidrug-resistant bacteria like Staphylococcus aureus.[21]

-

Treatment of 5-Oxoprolinuria: Management of acquired 5-oxoprolinuria involves discontinuing the causative agent (e.g., paracetamol) and providing supportive care.[19] N-acetylcysteine (NAC), a precursor to cysteine, may be beneficial by helping to replete glutathione stores.[11][13]

Conclusion

5-Oxopyrrolidine-2-carboxylic acid (5-oxoproline) is far more than a simple metabolic byproduct; it is a central player in the γ-glutamyl cycle and a critical indicator of cellular glutathione status and redox balance. Its measurement provides a vital diagnostic window into both rare inborn errors of metabolism and more common acquired conditions triggered by oxidative stress and xenobiotic exposure. For researchers and drug development professionals, understanding the nuances of 5-oxoproline metabolism opens avenues for developing novel diagnostics, identifying biomarkers of toxicity, and designing therapeutic agents that target the fundamental pathways of cellular protection.

References

-

Rupa Health. (n.d.). Pyroglutamic Acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind L-Pyroglutamic Acid: A Vital Component in Cellular Processes. [Link]

-

Wikipedia. (2023). Pyroglutamic acid. [Link]

-

LITFL. (2020). Pyroglutamic Acidosis. [Link]

-

Glew, R. H., & Kaim, A. (2023). Pyroglutamate acidosis 2023. A review of 100 cases. Clinical Chemistry and Laboratory Medicine (CCLM). [Link]

-

Georganics. (n.d.). L-pyroglutamic acid – description and application. [Link]

-

Taylor & Francis. (n.d.). Pyroglutamic acid – Knowledge and References. [Link]

-

Emmett, M. (2014). Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One an ATP-Depleting Futile Cycle and the Other a Useful Cycle. Clinical Journal of the American Society of Nephrology, 9(1), 191-200. [Link]

-

Human Metabolome Database. (2023). Showing metabocard for Pyroglutamic acid (HMDB0000267). [Link]

-

ResearchGate. (n.d.). The role of pyroglutamic acid in both glutamate and glutathione metabolisms. [Link]

-

van der Werf, P., Orlowski, M., & Meister, A. (1971). Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle. Proceedings of the National Academy of Sciences of the United States of America, 68(12), 2982–2985. [Link]

-

Spielberg, S. P., et al. (1977). 5-oxoprolinuria: biochemical observations and case report. The Journal of Pediatrics, 91(2), 237-41. [Link]

- Google Patents. (n.d.).

-

L'hermie, J., et al. (2016). Metabolic acidosis and 5-oxoprolinuria induced by flucloxacillin and acetaminophen: a case report. Journal of Medical Case Reports, 10, 177. [Link]

-

Illinois Department of Public Health. (n.d.). 5-Oxoprolinuria (Glutathione synthetase deficiency). [Link]

-

Metabolic Support UK. (n.d.). Oxoprolinuria. [Link]

-

Taylor & Francis. (n.d.). 5 oxoproline – Knowledge and References. [Link]

-

Calello, D. P., et al. (2014). What is the clinical significance of 5-oxoproline (pyroglutamic acid) in high anion gap metabolic acidosis following paracetamol (acetaminophen) exposure?. Clinical Toxicology, 52(1), 1-8. [Link]

-

Renal Fellow Network. (2009). 5-Oxoprolinuria as a Cause for Metabolic Acidosis. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). (S)-5-Oxopyrrolidine-2-carboxamide. [Link]

-

Navickas, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5092. [Link]

Sources

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Pyroglutamic acid (HMDB0000267) [hmdb.ca]

- 3. This compound | C5H8N2O2 | CID 220461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-5-Oxopyrrolidine-2-carboxamide | C5H8N2O2 | CID 444439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 6. nbinno.com [nbinno.com]

- 7. gicu.sgul.ac.uk [gicu.sgul.ac.uk]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. litfl.com [litfl.com]

- 10. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One an ATP-Depleting Futile Cycle and the Other a Useful Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. 5-Oxoprolinuria as a Cause for Metabolic Acidosis - Renal Fellow Network [renalfellow.org]

- 14. L-pyroglutamic acid – description and application - Georganics [georganics.sk]

- 15. Pyroglutamate acidosis 2023. A review of 100 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-oxoprolinuria: biochemical observations and case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dph.illinois.gov [dph.illinois.gov]

- 18. metabolicsupportuk.org [metabolicsupportuk.org]

- 19. Metabolic acidosis and 5-oxoprolinuria induced by flucloxacillin and acetaminophen: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 20. EP1004578B1 - 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives - Google Patents [patents.google.com]

- 21. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]

Physical and chemical properties of 5-Oxopyrrolidine-2-carboxamide.

An In-Depth Technical Guide to 5-Oxopyrrolidine-2-carboxamide

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in chemical synthesis and drug discovery. Known commonly as pyroglutamide, this lactam derivative of glutamine serves as a versatile scaffold and a key structural motif in various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its core physical and chemical properties, supported by experimental data and established protocols.

Molecular Identity and Stereochemistry

This compound, systematically named (2S)-5-oxopyrrolidine-2-carboxamide for its natural enantiomer, is a heterocyclic compound derived from the intramolecular cyclization of glutamine.[1] This process forms a stable five-membered lactam ring, a structural feature that imparts unique chemical characteristics. The molecule possesses a chiral center at the C2 position, leading to the existence of L- ((2S)-) and D- ((2R)-) enantiomers, as well as a racemic mixture.[2][3] The L-enantiomer, L-Pyroglutamamide, is the most common form.[3]

The structural rigidity of the pyrrolidone ring, combined with the hydrogen bonding capabilities of the amide and lactam groups, makes it a valuable building block in medicinal chemistry for creating molecules with specific three-dimensional conformations.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and application in various experimental settings. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂O₂ | [2][3] |

| Molecular Weight | 128.13 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 160-163 °C (L-form) | [6][7] |

| Boiling Point | Data not readily available; decomposes at higher temperatures. | |

| Solubility | Soluble in water, ethanol, DMSO, DMF, acetone, and glacial acetic acid.[6][7][8][9] Slightly soluble in ethyl acetate and insoluble in ether.[6][7] | [6][7][8][9] |

| pKa | ~3.32 (for the related pyroglutamic acid) | [5] |

| LogP | -1.4 | [2][3] |

The high solubility in polar protic and aprotic solvents is attributed to the presence of two amide functionalities, which are excellent hydrogen bond donors and acceptors. The negative LogP value indicates its hydrophilic nature.[2][3]

Spectroscopic and Crystallographic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characterized by distinct signals for the diastereotopic methylene protons of the pyrrolidone ring, a multiplet for the chiral proton at C2, and signals for the primary amide (CONH₂) and lactam (NH) protons.[10][11] For example, in DMSO-d₆, typical chemical shifts are observed around 2.0-2.4 ppm for the ring CH₂ groups, ~4.2 ppm for the C2-H, and exchangeable proton signals for the NH and NH₂ groups.[10]

-

¹³C NMR : The carbon spectrum shows characteristic peaks for the two carbonyl carbons (lactam and amide), the chiral C2 carbon, and the two methylene carbons of the ring.[10][12]

-

-

Infrared (IR) Spectroscopy : The IR spectrum displays strong absorption bands characteristic of its functional groups. Key peaks include N-H stretching vibrations for both the lactam and primary amide groups (around 3100-3400 cm⁻¹), and two distinct C=O stretching bands for the lactam (around 1690 cm⁻¹) and the primary amide (around 1660 cm⁻¹).[11][13]

-

Mass Spectrometry (MS) : The exact mass is 128.0586 Da.[2][3] Mass spectral analysis, often performed using techniques like GC-MS, confirms the molecular weight and can provide fragmentation patterns useful for structural elucidation.[2][3]

-

Crystallography : The related compound, pyroglutamic acid, has been studied extensively via X-ray crystallography. These studies reveal a monoclinic crystal system with space group P2₁/c.[14] The crystal structure is stabilized by a network of intermolecular N-H···O and O-H···O hydrogen bonds, which dictates the molecular packing.[14][15] This hydrogen bonding capability is a defining feature of the molecule and its derivatives.

Chemical Reactivity and Stability

Stability : this compound is a chemically stable compound under standard laboratory conditions. However, it is incompatible with strong bases, acids, and potent oxidizing agents, which can promote hydrolysis of the lactam or amide groups.[6][7]

Reactivity : The molecule possesses two primary sites for chemical modification: the primary amide and the secondary lactam nitrogen.

-

N-Alkylation/Arylation : The lactam nitrogen can be functionalized, for instance, through N-acylation using protecting groups like Boc-anhydride, a common step in peptide synthesis.

-

Amide Transformations : The primary amide can undergo various transformations, including dehydration to nitriles or hydrolysis.

-

Scaffold for Synthesis : The pyroglutamic acid precursor is widely used to synthesize a range of 5-oxopyrrolidine derivatives. The carboxylic acid can be activated and coupled with various amines to generate a library of carboxamide derivatives, a strategy frequently employed in drug discovery.[10]

Caption: General workflow for synthesizing carboxamide derivatives.

Experimental Protocol: Synthesis of N-Aryl-5-oxopyrrolidine-2-carboxamides

This protocol is a representative example of how this compound derivatives are synthesized, based on established methods.[10] This procedure utilizes a standard peptide coupling reaction.

Objective : To synthesize an N-aryl-5-oxopyrrolidine-2-carboxamide via amide bond formation.

Materials :

-

L-Pyroglutamic acid (1.0 eq)

-

Substituted Aniline (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBT) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (0.6 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

Procedure :

-

Dissolution : Dissolve L-pyroglutamic acid (1.0 eq) in a minimal amount of DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Activation : To the stirred solution, add EDC·HCl (1.1 eq) and HOBT (1.1 eq) portion-wise at room temperature. Stir for 10-15 minutes to allow for the formation of the activated ester intermediate.

-

Amine Addition : Add the desired aniline (1.0 eq) dropwise to the reaction mixture.

-

Base Addition : Add DIPEA (0.6 eq) to the mixture to neutralize the hydrochloride salt formed and facilitate the reaction.

-

Reaction Monitoring : Allow the reaction to stir overnight at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up : Upon completion, pour the reaction mixture into deionized water and stir. Extract the aqueous layer with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-aryl-5-oxopyrrolidine-2-carboxamide.[10]

Causality : The choice of EDC/HOBT as coupling agents is crucial. EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. HOBT then reacts with this intermediate to form an activated benzotriazolyl ester, which is less prone to side reactions (like racemization) and reacts efficiently with the amine to form the desired amide bond.

Applications in Drug Development and Research

The 5-oxopyrrolidine scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.

-

Anticancer and Antimicrobial Agents : Numerous studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit potent anticancer and antimicrobial activities.[12][13][16] For example, specific hydrazone derivatives have shown significant activity against lung adenocarcinoma cells (A549) and multidrug-resistant Staphylococcus aureus strains.[13][16]

-

Antitubercular Activity : The structural similarity of the core molecule to components of the mycobacterial cell wall has inspired the synthesis of derivatives as potential anti-tubercular agents.[10] Some substituted carboxamides have shown potent activity against Mycobacterium tuberculosis.[10]

-

Enzyme Inhibitors : The rigid conformation of the ring makes it an ideal scaffold for designing enzyme inhibitors, such as inhibitors of zinc metalloendopeptidases like matrix metalloproteinases (MMPs).[17]

-

Antioxidant and Anti-inflammatory Activity : Certain derivatives have been found to possess significant antiradical and anti-inflammatory properties, in some cases exceeding the activity of reference drugs like Trolox and Diclofenac.[18][19]

Safety and Toxicological Summary

Based on available data, this compound and its parent acid are considered to have low acute toxicity.[20][21] However, appropriate safety precautions should always be observed in a laboratory setting.

-

GHS Hazard Classification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Toxicological Profile : Comprehensive toxicological assessments for regulatory purposes (e.g., by the EPA for L-pyroglutamic acid) have concluded a lack of significant toxicity, especially when used in buffered formulations.[20][21] It is not considered mutagenic or carcinogenic.[20][22]

-

Handling : Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solid compound. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[22]

Conclusion

This compound is a fundamentally important molecule with a rich chemical profile. Its defined stereochemistry, hydrophilic nature, and versatile reactivity make it an invaluable building block for synthetic chemists. The demonstrated biological activities of its derivatives underscore its significance as a privileged scaffold in the ongoing search for novel therapeutic agents. This guide has consolidated the key technical data to support and inspire further research and development efforts centered on this versatile compound.

References

-

Wikipedia. Pyroglutamic acid. [Link]

-

PubChem. This compound. [Link]

-

PubChem. (S)-5-Oxopyrrolidine-2-carboxamide. [Link]

-

Schlenzig, D., et al. (2009). Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides. Biochemistry, 48(29), 7072–7078. [Link]

-

ChemBK. 5-Oxopyrrolidine-2-carboxylic acid. [Link]

-

Federal Register. (2023). (2S)-5-Oxopyrrolidine-2-carboxylic Acid (L-PCA); Exemption From the Requirement of a Tolerance. [Link]

-

PubChem. L-Pyroglutamic Acid. [Link]

-

Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 980. [Link]

- Google Patents.

-

Nagasree, K. P., et al. (2014). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 359-363. [Link]

-

Regulations.gov. Product Chemistry Review and Human Health Risk Assessment for FIFRA Section 3 Registrations of (2S)-5-Oxopyrrolidine-2-carboxylic Acid. [Link]

-

Ramasubbu, N., & Parthasarathy, R. (1989). Crystal structure and conformation of L-pyroglutamyl-L-alanine. International Journal of Peptide and Protein Research, 33(5), 328–334. [Link]

-

CAS Common Chemistry. L-Pyroglutamic acid. [Link]

-

Taira, Z., & Watson, W. H. (1976). Crystal and molecular structure of pyroglutamic acid (5-oxoproline). Journal of the Chemical Society, Perkin Transactions 2, (14), 1728-1731. [Link]

-

Taira, Z., & Watson, W. H. (1977). The structure of a 1:1 mixed crystal of L-glutamic acid and L-pyroglutamic acid... Acta Crystallographica Section B, 33(12), 3823-3827. [Link]

-

ResearchGate. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. [Link]

-

MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Link]

- Google Patents.

-

Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4843. [Link]

Sources

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H8N2O2 | CID 220461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-5-Oxopyrrolidine-2-carboxamide | C5H8N2O2 | CID 444439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Pyroglutamic Acid | C5H7NO3 | CID 7405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Pyroglutamic acid CAS#: 98-79-3 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal and molecular structure of pyroglutamic acid (5-oxoproline) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Crystal structure and conformation of L-pyroglutamyl-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. EP1004578B1 - 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives - Google Patents [patents.google.com]

- 18. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]

- 19. researchgate.net [researchgate.net]

- 20. Federal Register :: (2S)-5-Oxopyrrolidine-2-carboxylic Acid (L-PCA); Exemption From the Requirement of a Tolerance [federalregister.gov]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the In Vivo Stability and Metabolism of 5-Oxopyrrolidine-2-carboxamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vivo stability and metabolism of 5-Oxopyrrolidine-2-carboxamide, a compound also known as pyroglutamide or 5-oxoproline. This document delves into the core metabolic pathways, outlines detailed experimental protocols for its investigation, and provides insights into the analytical methodologies required for its quantification in biological matrices.

Introduction

This compound, a derivative of the amino acid glutamic acid, is a molecule of significant biological interest. It is an intermediate in the γ-glutamyl cycle, a critical pathway for the synthesis and degradation of glutathione, a key cellular antioxidant.[1] Given its endogenous role and potential therapeutic applications, a thorough understanding of its behavior within a living system is paramount for any drug development program. This guide will navigate the complexities of its in vivo fate, providing both the theoretical framework and practical methodologies for its comprehensive evaluation.

Section 1: The Metabolic Fate of this compound

The primary metabolic pathway for this compound is its conversion to L-glutamate. This reaction is a key step in the γ-glutamyl cycle and is catalyzed by the ATP-dependent enzyme 5-oxoprolinase .[1]

The Gamma-Glutamyl Cycle and the Role of 5-Oxoprolinase

The γ-glutamyl cycle is responsible for the cellular synthesis and recycling of glutathione. Within this cycle, 5-oxoproline is generated and subsequently hydrolyzed by 5-oxoprolinase to yield glutamate, which can then be reutilized for glutathione synthesis. The efficiency of this enzymatic conversion is crucial for maintaining cellular homeostasis.

Below is a diagram illustrating the central role of this compound within this metabolic pathway.

Section 2: In Vivo Pharmacokinetic Analysis

While the metabolic conversion to glutamate is the primary clearance mechanism, understanding the absorption, distribution, and elimination kinetics of exogenously administered this compound is crucial. Studies in rats have shown that orally administered radiolabeled pyroglutamate is well absorbed, leading to a significant increase in plasma concentrations and subsequent penetration into the brain.[2][3] A comprehensive pharmacokinetic study is necessary to determine key parameters such as bioavailability, half-life (t½), clearance (CL), and volume of distribution (Vd).

Experimental Workflow for a Rodent Pharmacokinetic Study

The following workflow outlines a typical pharmacokinetic study in rats to assess the in vivo stability and profile of this compound following intravenous and oral administration.

Detailed Experimental Protocols

This protocol details the in vivo assessment of this compound in Sprague-Dawley rats.[4]

1. Animal Model:

-

Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are used.[4]

-

Animals are acclimatized for at least one week under standard housing conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[4]

-

Animals are fasted for 12 hours prior to dosing, with continued access to water.[4]

2. Dose Formulation:

-

Intravenous (IV) Formulation (e.g., 2 mg/mL): Dissolve this compound in a vehicle such as 10% DMSO, 40% PEG400, and 50% Saline. Ensure complete dissolution. Prepare fresh on the day of the experiment.[4]

-

Oral (PO) Formulation (e.g., 10 mg/mL): Prepare a suspension in a vehicle like 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water.[4]

3. Drug Administration:

-

Divide rats into two groups (n=4-6 per group) for IV and PO administration.

-

IV Administration: Administer the drug as a single bolus injection via the lateral tail vein. The typical injection volume is 1-2 mL/kg.[4]

-

PO Administration: Administer the drug via oral gavage.

4. Blood Sampling:

-

Collect serial blood samples (approximately 100-200 µL) from the saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

-

Collect blood into tubes containing K2EDTA as an anticoagulant.

5. Plasma Processing:

-

Centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.

-

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

This protocol outlines the preparation of plasma samples for the quantification of this compound.

1. Protein Precipitation:

-

To 50 µL of thawed plasma sample, add 150 µL of cold acetonitrile containing a suitable internal standard.[4]

-

Vortex vigorously for 2 minutes to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[4]

2. Supernatant Transfer and Concentration:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Data Presentation: Pharmacokinetic Parameters

The data obtained from the LC-MS/MS analysis is used to calculate key pharmacokinetic parameters, which should be summarized in a table for clear comparison between the IV and PO routes of administration.

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose (mg/kg) | ||

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC (0-t) (ngh/mL) | ||

| AUC (0-inf) (ngh/mL) | ||

| t½ (h) | ||

| CL (L/h/kg) | ||

| Vd (L/kg) | ||

| Bioavailability (F%) | N/A |

Section 3: In Vitro Metabolic Stability Assessment

To complement in vivo data, in vitro assays using liver microsomes provide a rapid and cost-effective method to assess the metabolic stability of a compound. These assays primarily evaluate Phase I metabolism mediated by cytochrome P450 enzymes.[5][6]

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram illustrates the workflow for determining the metabolic stability of this compound using liver microsomes.

Detailed Experimental Protocol

This protocol describes the assessment of the metabolic stability of this compound in human or rat liver microsomes.[5][7]

1. Reagents and Materials:

-

Pooled liver microsomes (human or rat)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

This compound (test compound)

-

Positive control compounds (e.g., a rapidly and a slowly metabolized compound)

-

Internal standard for LC-MS/MS analysis

-

Acetonitrile (cold)

2. Incubation Procedure:

-

Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and MgCl₂.

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (e.g., 1 µM final concentration).

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

3. Reaction Termination and Sample Processing:

-

Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and the internal standard.

-

Vortex to mix and precipitate the microsomal proteins.

-

Centrifuge at high speed to pellet the protein.

-

Transfer the supernatant for LC-MS/MS analysis.

4. Data Analysis:

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of remaining compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

Section 4: Analytical Methodology - LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.[8]

Key Considerations for Method Development

-

Chromatography: Reverse-phase chromatography is typically suitable. It is important to achieve chromatographic separation of pyroglutamic acid from its precursors, glutamine and glutamic acid, to avoid analytical artifacts from in-source cyclization.[9]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally effective. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

-

Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard to correct for matrix effects and variations in sample processing and instrument response.

Conclusion

This technical guide provides a comprehensive framework for investigating the in vivo stability and metabolism of this compound. Its primary metabolic fate is the conversion to glutamate via the enzyme 5-oxoprolinase within the γ-glutamyl cycle. To fully characterize its drug-like properties, detailed in vivo pharmacokinetic studies in relevant animal models are essential, complemented by in vitro metabolic stability assays. The robust and sensitive analytical technique of LC-MS/MS is indispensable for the accurate quantification of the compound in biological samples. By following the detailed protocols and workflows outlined in this guide, researchers and drug development professionals can effectively evaluate the potential of this compound as a therapeutic agent.

References

-

How to Conduct an In Vitro Metabolic Stability Study. 2025. Available from: [Link]

-

Moroni F, et al. Effects of pyroglutamic acid on corticostriatal glutamatergic transmission. PubMed. 1987. Available from: [Link]

-

Chanal JL, et al. Brain penetration of orally administered sodium pyroglutamate. J Pharm Pharmacol. 1988;40(8):584-5. Available from: [Link]

-

Ghezzi P, et al. Pyroglutamate kinetics and neurotoxicity studies in mice. PubMed. 1983. Available from: [Link]

-

Microsomal stability assay for human and mouse liver microsomes. protocols.io. 2024. Available from: [Link]

-

Pharmacokinetics Protocol – Rodents. Available from: [Link]

-

MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

-

Lee, S., et al. Evaluation of Pharmacokinetic Feasibility of Febuxostat/L-pyroglutamic Acid Cocrystals in Rats and Mice. Pharmaceutics. 2023;15(8):2069. Available from: [Link]

-

BioIVT. Metabolic Stability Assay Services. Available from: [Link]

-

Dong, J., et al. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. 2021. Available from: [Link]

-

Recasens M, et al. Uptake and metabolism of l-[(3)H]pyroglutamic acid in neuronal and glial cells in culture. Neurochem Int. 1985;7(2):297-304. Available from: [Link]

-

Pandey, P. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. 2024. Available from: [Link]

-

Rocci ML Jr, et al. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296. Arzneimittelforschung. 1993;43(7):735-40. Available from: [Link]

-

Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. YouTube. 2023. Available from: [Link]

-

Rayees S, et al. Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. 2025. Available from: [Link]

-

Li, X., et al. Murine Pharmacokinetic Studies. J Vis Exp. 2014;(88):51694. Available from: [Link]

-

Lee, S., et al. Evaluation of Pharmacokinetic Feasibility of Febuxostat/L- pyroglutamic Acid Cocrystals in Rats and Mice. Preprints.org. 2023. Available from: [Link]

-

Dong, J., et al. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. 2021. Available from: [Link]

-

Lastra, C. A., et al. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE. 2021;16(10):e0259137. Available from: [Link]

-

Kato, M., et al. Quantitative assessment of intestinal first-pass metabolism of oral drugs using portal-vein cannulated rats. J Pharm Sci. 2014;103(10):3336-43. Available from: [Link]

-

Caccia S, et al. Plasma and brain levels of glutamate and pyroglutamate after oral monosodium glutamate to rats. Toxicol Lett. 1982;10(2-3):169-75. Available from: [Link]

-

Wikipedia. Pyroglutamic acid. Available from: [Link]

-

Beni M, et al. A new endogenous anxiolytic agent: L-pyroglutamic acid. Fundam Clin Pharmacol. 1988;2(2):77-82. Available from: [Link]

-

Szewczuk A, et al. Glutamic acid as a precursor to N-terminal pyroglutamic acid in mouse plasmacytoma protein (protein synthesis-initiation-immunoglobulins-pyrrolidone carboxylic acid). Proc Natl Acad Sci U S A. 1972;69(1):183-7. Available from: [Link]

-

Drago F, et al. Pyroglutamic acid improves learning and memory capacities in old rats. Funct Neurol. 1988;3(2):137-43. Available from: [Link]

-

Leipnitz G, et al. L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro. Brain Res. 2003;985(1):132-7. Available from: [Link]

-

Kumar A, et al. Pyroglutamic acid: Throwing light on a lightly studied metabolite. ResearchGate. 2025. Available from: [Link]

-

Ahmed, R. First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. 2025. Available from: [Link]

-

Estimation of oral bioavailability of a long half-life drug in healthy subjects. PubMed. 1997. Available from: [Link]

-

Study of First-Pass Metabolism and its Uses. Walsh Medical Media. 2023. Available from: [Link]

-

Wikipedia. First pass effect. Available from: [Link]

-

Canadian Society of Pharmacology and Therapeutics (CSPT). First-pass effect. Available from: [Link]

-

An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems. PubMed. 2023. Available from: [Link]

-

van der Westhuyzen, C., et al. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Antimicrob Agents Chemother. 2017;61(11):e01138-17. Available from: [Link]

-

Solid-state dependent dissolution and oral bioavailability of piroxicam in rats. PubMed. 2012. Available from: [Link]

-

Oral bioavailability. ResearchGate. 2025. Available from: [Link]

-

Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. Semantic Scholar. 2024. Available from: [Link]

Sources

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. Brain penetration of orally administered sodium pyroglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma and brain levels of glutamate and pyroglutamate after oral monosodium glutamate to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. enamine.net [enamine.net]

- 6. mttlab.eu [mttlab.eu]

- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 8. research.unipd.it [research.unipd.it]

- 9. m.youtube.com [m.youtube.com]

The Versatile Scaffold: Unlocking the Therapeutic Potential of 5-Oxopyrrolidine-2-carboxamide Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

The enduring quest for novel therapeutic agents has led researchers down a multitude of chemical avenues. Among these, the 5-oxopyrrolidine-2-carboxamide scaffold, a cyclic derivative of glutamic acid, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent chirality, metabolic stability, and synthetic tractability offer a fertile ground for the development of a diverse array of bioactive molecules.[3][4] This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of this compound derivatives, grounded in the latest scientific findings. We will delve into the mechanistic underpinnings of their activity, explore key therapeutic areas, and provide actionable insights for researchers and drug development professionals.

The Core Structure: A Foundation for Diverse Bioactivity

This compound, also known as pyroglutamide, is a lactam formed from the cyclization of glutamic acid.[1] This seemingly simple molecule possesses a remarkable capacity for chemical modification, allowing for the introduction of various functional groups at several key positions. These modifications can profoundly influence the compound's physicochemical properties, target affinity, and pharmacokinetic profile.

The versatility of this scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and neuroprotective effects.[5][6] This guide will systematically explore these therapeutic avenues, highlighting the key structural modifications that drive target engagement and efficacy.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to interact with a range of biological targets. The following sections will detail the most promising of these targets and the proposed mechanisms of action.

Oncology: A Multifaceted Approach to Cancer Therapy

Recent studies have highlighted the significant anticancer potential of this compound derivatives.[5][7] These compounds have demonstrated efficacy against various cancer cell lines, including lung adenocarcinoma (A549), triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375).[5][8]

2.1.1. Identified Molecular Targets and Pathways

While the precise molecular targets are still under investigation for many derivatives, several key pathways have been implicated in their anticancer activity:

-

Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death in cancer cells. The exact mechanisms can vary but often involve the modulation of key apoptotic proteins.

-

Enzyme Inhibition: Certain derivatives have been designed as inhibitors of specific enzymes crucial for cancer cell survival and proliferation. For example, hydroxamide derivatives of 5-oxo-pyrrolidine-2-carboxylic acid have been identified as inhibitors of matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis.[9]

2.1.2. Structure-Activity Relationships (SAR)

The anticancer activity of these derivatives is highly dependent on their chemical structure. For instance, the incorporation of specific aromatic and heterocyclic moieties, such as azole, diazole, and hydrazone groups, has been shown to enhance cytotoxicity against cancer cells.[5][10] Specifically, derivatives bearing a 5-nitrothiophene substituent have demonstrated potent anticancer effects.[5]

Infectious Diseases: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of multidrug-resistant bacteria.[5]

2.2.1. Antibacterial and Antifungal Activity

Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated selective activity against Gram-positive bacteria.[6] Furthermore, certain compounds have shown promising activity against multidrug-resistant Staphylococcus aureus (MRSA) strains.[5] The incorporation of a 2-thienyl fragment in a hydrazone structure significantly enhanced antibacterial activity against MRSA.[6]

Some derivatives also exhibit antifungal properties, with activity against clinically relevant fungi such as Candida auris and Aspergillus fumigatus.[6][11]

2.2.2. Potential Mechanisms of Action

The antimicrobial mechanisms of these compounds are thought to involve the disruption of essential cellular processes in pathogens. The specific targets are likely to vary depending on the derivative and the microbial species. For instance, some derivatives may interfere with cell wall synthesis, protein synthesis, or nucleic acid replication.

Neurodegenerative Disorders and Nootropic Effects

The parent compound, pyroglutamic acid, and its derivatives have long been investigated for their effects on the central nervous system (CNS).[1][12] These compounds have shown potential as neuroprotective agents and cognitive enhancers (nootropics).[13][14]

2.3.1. Neuroprotection and Excitatory Amino Acid Antagonism

Pyroglutamic acid has been shown to protect against glutamate-induced seizures in animal models, suggesting a role as an antagonist of excitatory amino acid receptors, particularly non-NMDA receptors.[12] This mechanism is highly relevant to neurodegenerative diseases where excitotoxicity is a key pathological feature.[15][16]

2.3.2. Nootropic Activity and Cognitive Enhancement

The term "nootropic" was first used to describe the effects of piracetam, a cyclic derivative of GABA.[13] this compound derivatives share structural similarities with this class of compounds and have been investigated for their cognitive-enhancing properties.[13][17] While the exact mechanisms are not fully elucidated, they are thought to involve the modulation of neurotransmitter systems and enhancement of neuronal plasticity.

Experimental Workflows and Methodologies

The successful development of this compound derivatives as therapeutic agents relies on robust and well-defined experimental workflows. This section outlines key methodologies for synthesis, biological evaluation, and target identification.

General Synthesis of this compound Derivatives

The synthesis of these derivatives typically starts from pyroglutamic acid or its esters.[18][19] A common approach involves the coupling of the carboxylic acid moiety with various amines to form the corresponding amides.

Protocol: Amide Coupling Reaction

-

Activation of Carboxylic Acid: Dissolve pyroglutamic acid in a suitable aprotic solvent (e.g., DMF). Add a coupling agent (e.g., EDC.HCl) and an activator (e.g., HOBt) and stir at room temperature.

-

Addition of Amine: Add the desired primary or secondary amine to the reaction mixture.

-

Base Addition: Add a non-nucleophilic base (e.g., N-ethyl diisopropylamine) and continue stirring overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Biological Evaluation

A crucial step in the drug discovery process is the in vitro evaluation of the synthesized compounds for their biological activity.

3.2.1. Anticancer Activity Assays

-

MTT Assay: To assess the cytotoxicity of the compounds against cancer cell lines.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength to determine cell viability.

-

3.2.2. Antimicrobial Activity Assays

-

Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

-

Prepare serial dilutions of the test compounds in a 96-well plate containing microbial growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions.

-

The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.

-

Caption: A streamlined workflow for the biological evaluation of this compound derivatives.

Data Summary and Future Directions

The following table summarizes the reported biological activities of representative this compound derivatives.

| Derivative Type | Therapeutic Area | Target Cell Line/Organism | Reported Activity | Reference |

| Hydrazone Derivatives | Anticancer | A549 (Lung) | Potent cytotoxicity | [5] |

| Azole Derivatives | Antimicrobial | S. aureus (MRSA) | Promising antibacterial activity | [5] |

| Hydroxamide Derivatives | Anticancer | - | Inhibition of Matrix Metalloproteinases | [9] |

| Simple Amides | Neuroprotective | - | Antagonism of glutamate receptors | [12] |

The field of this compound derivatives is ripe with opportunities for further exploration. Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets for the most potent compounds to elucidate their mechanisms of action.

-

Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to enhance their bioavailability and in vivo efficacy.

-

Expansion to New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as inflammatory and metabolic disorders.

By leveraging the inherent advantages of the this compound scaffold and employing a rational, data-driven approach to drug design, researchers can unlock the full therapeutic potential of this versatile class of molecules.

References

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Pharmaceuticals, 15(8), 986. [Link]

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel, Switzerland), 15(8), 986. [Link]

-

Beani, L., Bianchi, C., Baraldi, P. G., Manfredini, S., & Pollini, G. P. (1990). Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice. Arzneimittel-Forschung, 40(11), 1187–1191. [Link]

-

Yadav, R. K., Kumar, R., Mazumder, A., & Tripathi, S. (2023). Synthesis of 5‐oxo‐2‐pyrrolidine carboxamide derivatives under ultrasound irradiation. ResearchGate. [Link]

-

Nagasree, K. P., Umarani, W. A., Sony, K. P., Kumar, K. S., & Krishna Kumar, M. M. (2023). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular. Indian Journal of Chemistry, 62B(1), 104-110. [Link]

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. ResearchGate. [Link]

-

Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). Pyroglutamic acid derivatives: building blocks for drug discovery. Heterocycles, 89(8), 1801-1825. [Link]

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

-